4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a sulfonyl group attached to a dichloromethylphenyl group
Preparation Methods
The synthesis of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis techniques. The general synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the dichloromethylphenyl group: This can be done through nucleophilic substitution reactions.
Coupling with the pyrimidine ring: This final step often involves coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boron reagents.
Scientific Research Applications
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Research: It is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine include other pyrrolidine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10-6-14(13(17)7-12(10)16)24(21,22)20-5-3-11(8-20)23-15-2-4-18-9-19-15/h2,4,6-7,9,11H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOIOKRHGKTRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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